3-Chlorotetrafluoropropionyl chloride

CAS No.: 24503-62-6

Cat. No.: VC3722841

Molecular Formula: C3Cl2F4O

Molecular Weight: 198.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24503-62-6 |

|---|---|

| Molecular Formula | C3Cl2F4O |

| Molecular Weight | 198.93 g/mol |

| IUPAC Name | 3-chloro-2,2,3,3-tetrafluoropropanoyl chloride |

| Standard InChI | InChI=1S/C3Cl2F4O/c4-1(10)2(6,7)3(5,8)9 |

| Standard InChI Key | UTCWESKNHLBRDD-UHFFFAOYSA-N |

| SMILES | C(=O)(C(C(F)(F)Cl)(F)F)Cl |

| Canonical SMILES | C(=O)(C(C(F)(F)Cl)(F)F)Cl |

Introduction

Chemical Identity and Structure

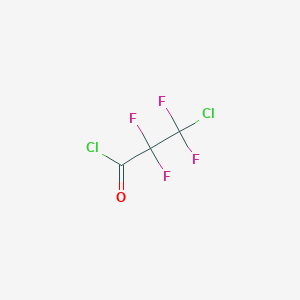

3-Chlorotetrafluoropropionyl chloride, also known as 3-chloro-2,2,3,3-tetrafluoropropanoyl chloride, is a fluorinated acyl chloride with the empirical formula C₃Cl₂F₄O and a molecular weight of 198.93 g/mol . This compound belongs to the broader family of halogenated acyl chlorides, which are known for their high reactivity in various chemical transformations.

Nomenclature and Identification

The compound possesses several synonyms and identifiers used across different chemical databases and literature:

Table 1: Chemical Identifiers of 3-Chlorotetrafluoropropionyl Chloride

| Identifier Type | Value |

|---|---|

| CAS Number | 24503-62-6 |

| European Community (EC) Number | 833-372-5 |

| MDL Number | MFCD00153100 |

| DSSTox Substance ID | DTXSID20382118 |

| Nikkaji Number | J60.929C |

| Wikidata | Q82173428 |

The compound is systematically named according to IUPAC nomenclature as 3-chloro-2,2,3,3-tetrafluoropropanoyl chloride, but is also frequently referred to as 3-chlorotetrafluoropropionyl chloride in the scientific literature . This nomenclature reflects its structure: a propanoyl chloride with chlorine substitution at the terminal carbon (position 3) and fluorine substitutions at positions 2 and 3.

Structural Features

The molecular structure consists of a three-carbon chain with a carbonyl group attached to an acyl chloride functionality. The compound contains multiple halogen substituents: four fluorine atoms at the second and third carbon positions and a chlorine atom at the terminal carbon position, in addition to the chlorine of the acyl chloride group.

The presence of multiple electron-withdrawing fluorine atoms significantly affects the electron distribution in the molecule, enhancing the electrophilicity of the carbonyl carbon and making it highly reactive toward nucleophiles. The chlorine at position 3 provides an additional reactive site for further transformations.

Physical and Chemical Properties

3-Chlorotetrafluoropropionyl chloride exhibits distinctive physical and chemical properties that determine its behavior in chemical reactions and influence its handling requirements.

Physical Properties

The compound exists as a liquid under standard conditions with specific physical characteristics that have been both experimentally determined and computationally predicted.

Table 2: Physical Properties of 3-Chlorotetrafluoropropionyl Chloride

| Property | Value | Method |

|---|---|---|

| Boiling Point | 49-51°C | Experimental |

| Density | 1.660±0.06 g/cm³ | Predicted |

| Refractive Index | 1.3380 (589.3 nm, 26°C) | Experimental |

| Physical State | Liquid | Observed |

| Sensitivity | Moisture Sensitive | Experimental |

The relatively low boiling point (49-51°C) indicates high volatility, which is consistent with its molecular weight and the presence of multiple halogen atoms . The density of approximately 1.66 g/cm³ is typical for halogenated organic compounds, reflecting the high atomic weight of the halogen substituents .

Chemical Reactivity

As an acyl chloride, 3-chlorotetrafluoropropionyl chloride exhibits high reactivity toward nucleophiles, particularly those containing oxygen, nitrogen, and sulfur. The reactivity is enhanced by the electron-withdrawing effects of the fluorine atoms, which make the carbonyl carbon more electrophilic.

Key reactions include:

-

Hydrolysis: Rapid reaction with water to form the corresponding carboxylic acid, 3-chloro-2,2,3,3-tetrafluoropropanoic acid, with the release of hydrogen chloride.

-

Alcoholysis: Reaction with alcohols to form esters, a reaction that proceeds rapidly even at ambient temperatures.

-

Aminolysis: Reaction with amines to form amides, typically proceeding with high efficiency.

-

Peroxide Formation: The compound can be used to form peroxides such as bis(3-chlorotetrafluoropropionyl)peroxide, which have applications in organic synthesis .

The compound's moisture sensitivity necessitates storage and handling under anhydrous conditions, preferably under an inert atmosphere to prevent unwanted hydrolysis .

Synthesis and Production Methods

The synthesis of 3-chlorotetrafluoropropionyl chloride involves specialized techniques that accommodate the incorporation of multiple halogen atoms into the carbon framework.

General Synthetic Approaches

Although the search results don't provide specific synthetic routes for 3-chlorotetrafluoropropionyl chloride, analogous compounds like 3,3,3-trifluoropropionyl chloride offer insights into potential synthesis methods.

By analogy with related compounds, potential synthetic routes might include:

-

Chlorination of a tetrafluoropropanoic acid with reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂).

-

Direct chlorination of a precursor aldehyde, similar to the process described for 3,3,3-trifluoropropionaldehyde, which is chlorinated to produce 3,3,3-trifluoropropionyl chloride .

-

Sequential fluorination and chlorination of a propionyl chloride derivative.

Industrial Production Considerations

The industrial production of halogenated acyl chlorides like 3-chlorotetrafluoropropionyl chloride typically involves considerations of safety, efficiency, and scalability. Based on information about similar compounds, production challenges may include:

-

Handling of corrosive and reactive chlorinating agents.

-

Control of reaction exotherms due to the high reactivity of the intermediates.

-

Equipment requirements for handling corrosive reagents and products.

-

Safety protocols for managing toxic and irritating gases such as hydrogen chloride that may be produced during the synthesis.

Recent innovations in flow chemistry, as described for the production of 3-chloropropionyl chloride, may provide safer and more efficient alternatives to traditional batch processes for related compounds like 3-chlorotetrafluoropropionyl chloride .

Applications in Chemical Synthesis

3-Chlorotetrafluoropropionyl chloride serves as a valuable building block in organic synthesis, particularly in the preparation of fluorinated compounds with specialized properties.

Synthetic Intermediates

The compound's structure, featuring both an acyl chloride functionality and a chlorofluorocarbon moiety, makes it versatile for preparing:

-

Fluorinated esters: Through reactions with alcohols, providing access to compounds with applications in materials science and pharmaceutical chemistry.

-

Fluorinated amides: Through reactions with amines, potentially yielding compounds with modified biological activities compared to their non-fluorinated counterparts.

-

Peroxide derivatives: The formation of bis(3-chlorotetrafluoropropionyl)peroxide suggests applications in radical-initiated reactions, particularly with aromatic compounds .

Recent Research and Future Perspectives

The field of organofluorine chemistry continues to evolve, with compounds like 3-chlorotetrafluoropropionyl chloride finding new applications in various domains.

Current Research Trends

While specific research involving 3-chlorotetrafluoropropionyl chloride is limited in the provided search results, broader trends in fluorinated acid chlorides suggest several active research areas:

-

Green chemistry approaches: Development of more environmentally friendly synthesis methods, potentially including continuous flow techniques similar to those described for related compounds .

-

Novel applications in materials science: Exploration of fluorinated compounds as components in specialty polymers, coatings, and functional materials.

-

Medicinal chemistry applications: Investigation of fluorinated building blocks for the development of pharmaceuticals with improved pharmacokinetic properties.

Future Research Directions

Potential areas for future research involving 3-chlorotetrafluoropropionyl chloride include:

-

Development of catalytic methods for its preparation or transformation, reducing the environmental impact of traditional stoichiometric approaches.

-

Exploration of its utility in preparing fluorinated heterocycles, an important class of compounds in pharmaceutical research.

-

Investigation of stereoselective reactions utilizing the compound as an electrophile, potentially providing access to stereodefined fluorinated building blocks.

-

Assessment of its potential in polymer chemistry, particularly for introducing fluorinated functionalities with specific properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume